An In-depth Technical Guide to 1H-Indole-5-carboximidamide hydrochloride: Core Properties and Scientific Context
An In-depth Technical Guide to 1H-Indole-5-carboximidamide hydrochloride: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[1][3] This guide provides a detailed technical overview of 1H-Indole-5-carboximidamide hydrochloride, a derivative of the indole core that holds potential for novel therapeutic applications. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to provide a robust scientific profile. We will delve into its physicochemical properties, a plausible synthetic route, and its potential biological significance, with a focus on the bioisosteric relationship between the carboximidamide and carboxamide functionalities.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 1H-Indole-5-carboximidamide hydrochloride, we can infer its key characteristics by examining its constituent parts: the indole core, the carboximidamide group, and the hydrochloride salt form.
| Property | Inferred Value/Characteristic | Rationale and Supporting Data |
| Molecular Formula | C₉H₁₀ClN₃ | Based on the structure of 1H-indole-5-carboximidamide with the addition of HCl. |
| Molecular Weight | 195.65 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from the typical appearance of similar small molecule hydrochloride salts.[4] |
| Solubility | Expected to have good aqueous solubility | The presence of the hydrochloride salt significantly increases the polarity and aqueous solubility of organic bases.[4] The parent compound, 1H-indole-5-carbonitrile, is soluble in organic solvents.[5] |
| pKa | Estimated to be in the range of 9-11 for the amidinium ion | The carboximidamide group is basic. The pKa of the conjugate acid (the amidinium ion) is expected to be in this range, similar to other aryl carboximidamides. |
| LogP | Lower than the corresponding free base | The ionized hydrochloride salt form will have a significantly lower octanol-water partition coefficient compared to the neutral free base. The related 1H-indole-5-carbonitrile has a calculated LogP of 2.4.[6] |
| Chemical Stability | Stable under normal laboratory conditions. The Pinner salt intermediate is thermodynamically unstable at higher temperatures.[7] | The indole ring is generally stable but can be susceptible to oxidation and strong acids.[8] The hydrochloride salt form generally enhances stability.[4] |
Synthesis and Mechanistic Insights
A reliable synthetic route to 1H-Indole-5-carboximidamide hydrochloride can be proposed starting from the commercially available 1H-indole-5-carbonitrile, utilizing the well-established Pinner reaction.[7][9][10][11][12] This two-step process involves the formation of an intermediate imino ester salt (a Pinner salt), followed by aminolysis to yield the desired carboximidamide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1H-Indole-5-carboximidamide hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Formation of the Pinner Salt (Ethyl 1H-indole-5-carboximidate hydrochloride)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 1H-indole-5-carbonitrile (1 equivalent) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Alcohol: Anhydrous ethanol (1.1 equivalents) is added to the solution.
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HCl Gas Introduction: The flask is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction progress is monitored by the precipitation of the Pinner salt.
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Causality: The anhydrous conditions and low temperature are crucial to prevent the hydrolysis of the nitrile to a carboxamide and to avoid the thermal decomposition of the thermodynamically unstable imino ester salt.[7] The acid catalyst protonates the nitrile nitrogen, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[10]
-
-
Isolation of the Intermediate: Once the reaction is complete (as indicated by the cessation of precipitation or by TLC analysis of the starting material), the precipitated Pinner salt is isolated by filtration under anhydrous conditions, washed with cold, dry diethyl ether, and dried under vacuum.
Step 2: Aminolysis to 1H-Indole-5-carboximidamide hydrochloride
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Reaction Setup: The isolated Pinner salt is suspended in a solution of anhydrous ethanol in a separate flask.
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Addition of Ammonia: The suspension is cooled in an ice bath, and a solution of ammonia in ethanol (a saturated solution is typically used, in excess) is added dropwise with stirring.
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the conversion is complete (monitored by TLC or LC-MS).
-
Causality: Ammonia acts as a nucleophile, attacking the electrophilic carbon of the imino ester to form a tetrahedral intermediate which then eliminates ethanol to yield the amidine. The reaction with ammonia forms the amidine, which is then protonated by the existing hydrochloride to give the final salt product.[11]
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-
Product Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 1H-Indole-5-carboximidamide hydrochloride.
Characterization Workflow
Caption: Standard workflow for the characterization of the final product.
Potential Biological Significance and Therapeutic Applications
While the specific biological activity of 1H-Indole-5-carboximidamide hydrochloride is not extensively documented, its structural features suggest several avenues for therapeutic potential. This is largely based on the known activities of related indole derivatives and the principle of bioisosteric replacement.
The Carboxamide-Carboximidamide Bioisosteric Relationship
In drug design, a carboxamide group is often replaced by a carboximidamide (amidine) group in a process known as bioisosteric replacement.[13] This substitution can maintain or enhance biological activity while modulating key physicochemical properties.
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Hydrogen Bonding: Both groups can act as hydrogen bond donors and acceptors, allowing for similar interactions with biological targets.[14]
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Basicity: The carboximidamide group is significantly more basic than the carboxamide. This increased basicity can lead to stronger ionic interactions with acidic residues in a protein's active site.
-
Metabolic Stability: The C-N bond in amides can be susceptible to enzymatic hydrolysis. The amidine functionality can offer a different metabolic profile.[14]
Numerous indole-2- and indole-3-carboxamides have been investigated for a wide range of biological activities, including as antioxidants and antiviral agents.[2] Given the bioisosteric relationship, it is plausible that 1H-indole-5-carboximidamide could exhibit similar or enhanced activities.
Potential Therapeutic Targets and Signaling Pathways
The indole nucleus is a common feature in molecules targeting a variety of receptors and enzymes.[15][16]
-
Serotonin (5-HT) Receptors: The structural similarity of the indole core to serotonin makes it a prime candidate for interaction with 5-HT receptors, which are implicated in a range of neurological and psychiatric disorders.[1][3]
-
Enzyme Inhibition: Indole derivatives are known to inhibit various enzymes. For instance, indole-based compounds have been developed as inhibitors of kinases, which are crucial in cancer signaling pathways.
-
Antimicrobial and Antiviral Activity: The indole scaffold is present in many compounds with demonstrated antimicrobial and antiviral properties.[2][15]
The introduction of the positively charged carboximidamide group could facilitate interactions with targets that have negatively charged binding pockets, potentially leading to novel mechanisms of action or improved potency compared to carboxamide analogues.
Caption: Potential biological targets and therapeutic areas for the compound.
Conclusion
1H-Indole-5-carboximidamide hydrochloride is a compound with significant potential for exploration in drug discovery. While direct experimental data is sparse, a robust understanding of its basic properties can be inferred from established chemical principles and the behavior of closely related analogues. Its synthesis via the Pinner reaction from 1H-indole-5-carbonitrile is a well-precedented and viable approach. The bioisosteric relationship with the more extensively studied indole-5-carboxamides suggests a high probability of interesting biological activity. This technical guide provides a foundational framework for researchers and scientists to begin their investigation into this promising molecule, from its synthesis and characterization to the exploration of its therapeutic potential. Further experimental validation of the properties and biological activities outlined herein is a critical next step in unlocking the full potential of this and related compounds.
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